

Comprehensive Analytical Characterization of (R)-6-(hydroxymethyl)morpholin-3-one

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Compound of Interest

Compound Name: (R)-6-(Hydroxymethyl)morpholin-3-one

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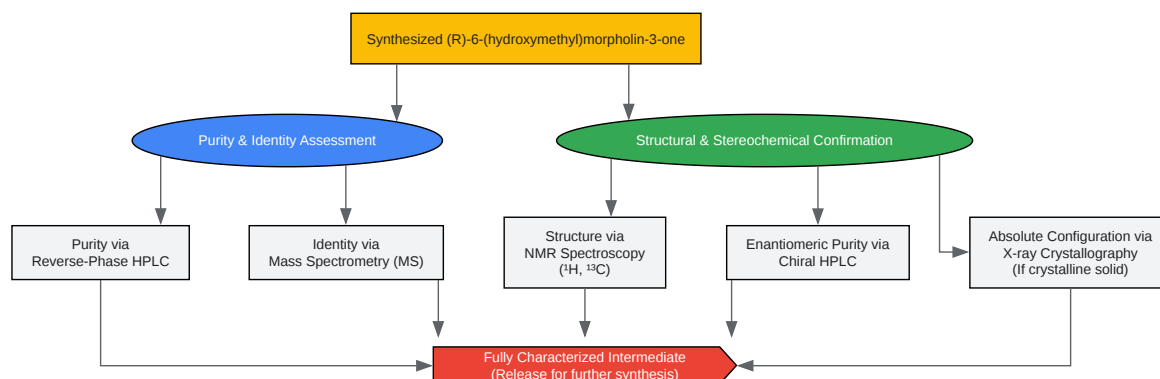
Introduction: The Significance of (R)-6-(hydroxymethyl)morpholin-3-one

(R)-6-(hydroxymethyl)morpholin-3-one is a chiral heterocyclic compound with the molecular formula $C_5H_9NO_3$ and a molecular weight of 131.13 g/mol [1]. Its structural significance lies in the morpholin-3-one core, which is a valuable scaffold in medicinal chemistry, and the stereocenter at the C6 position. The specific (R)-configuration is often crucial for the biological activity of downstream active pharmaceutical ingredients (APIs), such as neurokinin-1 (NK1) receptor antagonists [1].

Given that enantiomers of a chiral drug can have vastly different pharmacological, pharmacokinetic, and toxicological profiles, rigorous analytical characterization is not merely a procedural step but a fundamental requirement for drug safety and efficacy [2]. This guide establishes a multi-faceted analytical workflow to ensure the identity, purity, and correct stereochemistry of (R)-6-(hydroxymethyl)morpholin-3-one.

Integrated Analytical Workflow

A robust characterization of a chiral intermediate relies on the integration of multiple orthogonal techniques. Each method provides a unique piece of information, and together they create a complete analytical profile. The workflow below illustrates the logical progression from initial purity checks to absolute structural confirmation.



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Caption: Integrated workflow for the characterization of **(R)-6-(hydroxymethyl)morpholin-3-one**.

Chromatographic Analysis: Purity and Enantiomeric Excess

Chromatography is indispensable for separating the target compound from impurities and its enantiomer. We will address both achiral and chiral separations.

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC is a primary technique for assessing the chemical purity of a sample. It separates compounds based on their hydrophobicity, effectively resolving the target molecule from starting materials, by-products, and other process-related impurities. A high-purity profile (e.g., >99%) is critical before proceeding to more complex analyses.

Protocol:

- **Sample Preparation:** Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., Water/Acetonitrile 50:50 v/v) to a final concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
- **Instrumentation:** A standard HPLC system with a UV detector is sufficient.
- **Chromatographic Conditions:** The following conditions serve as a starting point and should be optimized as needed.

Parameter	Recommended Setting
Column	C18, 250 x 4.6 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 20 minutes; hold for 5 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 210 nm (as the molecule lacks a strong chromophore)
Injection Volume	10 µL

- **Data Analysis:** The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Enantiomeric Purity by Chiral HPLC

Rationale: This is the most critical analysis for a chiral molecule. Chiral HPLC separates the (R)- and (S)-enantiomers, allowing for the quantification of the enantiomeric excess (e.e.). This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs are often a successful first choice for screening.[3]

Protocol:

- **Sample Preparation:** Prepare a ~1 mg/mL solution of the compound in the mobile phase. A racemic standard, if available, is essential for initial method development to confirm the resolution of both enantiomeric peaks.
- **Instrumentation:** Standard HPLC system with a UV detector.
- **Chromatographic Conditions:** Chiral separations are highly specific; screening different columns and mobile phases is often necessary.^[2] A typical starting point is provided below.

Parameter	Recommended Setting
Column	Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative)
Mobile Phase	Isocratic mixture of Hexane/Ethanol (e.g., 80:20 v/v)
Flow Rate	0.8 mL/min
Column Temperature	25 °C
Detection	UV at 210 nm
Injection Volume	10 µL

- **Data Analysis:** Calculate the enantiomeric excess using the formula: $\text{e.e. (\%)} = [(\text{Area}_R - \text{Area}_S) / (\text{Area}_R + \text{Area}_S)] \times 100$ Where Area_R is the peak area of the desired (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer.

Spectroscopic Analysis: Structural Identity

Spectroscopic methods provide definitive confirmation of the covalent structure and molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for elucidating the molecular structure of an organic compound. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR

identifies all unique carbon atoms. For morpholine derivatives, the chair conformation can influence the appearance of the spectra.[4]

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Data Acquisition:
 - ¹H NMR: Acquire a standard proton spectrum.
 - ¹³C NMR: Acquire a proton-decoupled carbon spectrum.
- Expected Spectral Features: Based on the structure and data from similar morpholine compounds[5][6], the following chemical shifts can be anticipated:

Proton (¹ H) Assignment	Expected δ (ppm)	Multiplicity	Carbon (¹³ C) Assignment	Expected δ (ppm)
-CH ₂ -OH	~3.5 - 3.7	Multiplet	C=O	~168 - 172
-OH	~4.5 - 5.0	Broad Singlet	-CH-O	~75 - 80
-CH-O (at C6)	~3.8 - 4.1	Multiplet	-CH ₂ -OH	~60 - 65
-O-CH ₂ - (at C2)	~4.2 - 4.4	Multiplet	-O-CH ₂ - (at C2)	~65 - 70
-N-CH ₂ - (at C5)	~3.2 - 3.6	Multiplet	-N-CH ₂ - (at C5)	~45 - 50
-NH-	~7.5 - 8.0	Broad Singlet		

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Mass Spectrometry (MS)

Rationale: MS provides the exact molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar

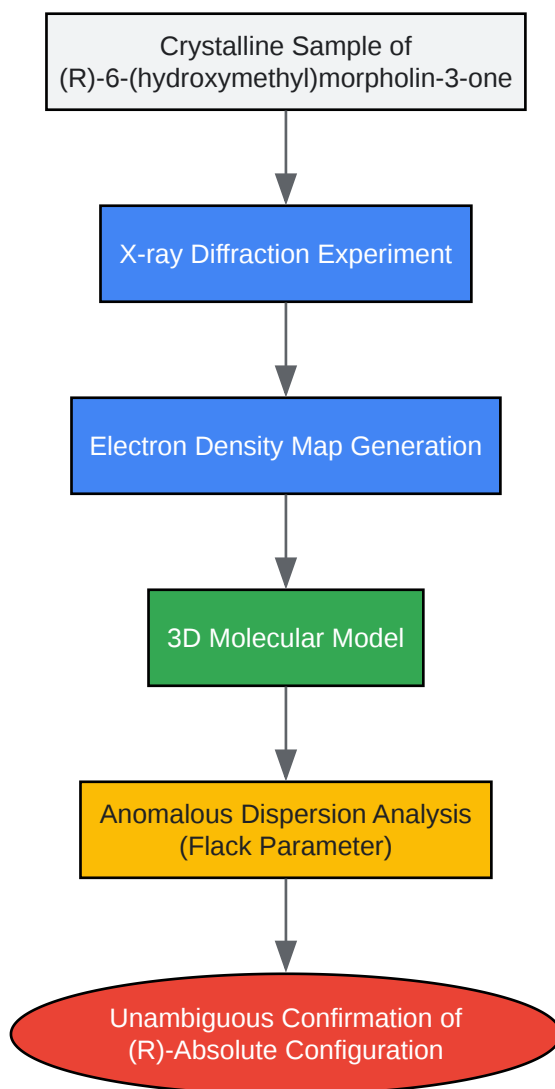
molecule, typically yielding the protonated molecular ion $[M+H]^+$.

Protocol:

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
- Instrumentation: A mass spectrometer equipped with an ESI source. This can be coupled to an HPLC system (LC-MS) for simultaneous separation and mass detection.
- Data Acquisition:
 - Ionization Mode: Positive ESI mode.
 - Scan Range: m/z 50-500.
- Expected Result: The primary ion observed should correspond to the protonated molecule $[C_5H_9NO_3 + H]^+$ with an m/z of 132.06. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million (ppm).

Definitive Structural Analysis: X-ray Crystallography

Rationale: While chiral HPLC can determine enantiomeric purity, it cannot definitively assign the absolute configuration without a known standard. Single-crystal X-ray crystallography is the "gold standard" for unambiguously determining the three-dimensional structure of a molecule, including its absolute stereochemistry.^{[7][8]}



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Caption: Logical flow for absolute configuration determination by X-ray Crystallography.

Protocol:

- **Crystal Growth:** This is the most critical and often challenging step. The compound must be induced to form single, high-quality crystals. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques. A variety of solvents should be screened (e.g., ethanol, ethyl acetate, acetone, or mixtures).
- **Data Collection:** A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.^[7]

- **Structure Solution and Refinement:** The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.^[7]
- **Absolute Configuration Determination:** For a chiral molecule, the absolute configuration is determined by analyzing anomalous dispersion effects. The calculation of the Flack parameter is a common method; a value close to zero for the correct enantiomer confirms the assignment with high confidence.

Conclusion

The analytical characterization of **(R)-6-(hydroxymethyl)morpholin-3-one** requires a multi-pronged approach that validates its identity, purity, and stereochemical integrity. By systematically applying the HPLC, MS, NMR, and X-ray crystallography protocols detailed in this guide, researchers and drug developers can establish a comprehensive quality profile for this vital pharmaceutical intermediate, ensuring its suitability for use in the synthesis of next-generation therapeutics.

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